11-Isocyanatoundecanoyl chloride

Polyurethane Chemistry Prepolymers Storage Stability

11-Isocyanatoundecanoyl chloride, an aliphatic heterobifunctional linker (CAS 10260-01-2, molecular formula C12H20ClNO2, MW 245.75 g/mol), carries a terminal isocyanate group at one end of an undecanoyl (C11) aliphatic chain and an acyl chloride at the other. This architecture enables sequential bioconjugation or polymerization — the acyl chloride reacts first with amines or alcohols, leaving the isocyanate available for a second coupling step.

Molecular Formula C12H20ClNO2
Molecular Weight 245.74 g/mol
CAS No. 10260-01-2
Cat. No. B14082846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Isocyanatoundecanoyl chloride
CAS10260-01-2
Molecular FormulaC12H20ClNO2
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESC(CCCCCN=C=O)CCCCC(=O)Cl
InChIInChI=1S/C12H20ClNO2/c13-12(16)9-7-5-3-1-2-4-6-8-10-14-11-15/h1-10H2
InChIKeyQERZCSWAIXSJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Isocyanatoundecanoyl Chloride (CAS 10260-01-2): A Heterobifunctional C11 Spacer for Stepwise Conjugation


11-Isocyanatoundecanoyl chloride, an aliphatic heterobifunctional linker (CAS 10260-01-2, molecular formula C12H20ClNO2, MW 245.75 g/mol), carries a terminal isocyanate group at one end of an undecanoyl (C11) aliphatic chain and an acyl chloride at the other [1]. This architecture enables sequential bioconjugation or polymerization — the acyl chloride reacts first with amines or alcohols, leaving the isocyanate available for a second coupling step [2]. It belongs to the ω-isocyanatoalkanecarboxylic acid chloride family but is distinguished from shorter-chain analogs by its extended hydrocarbon spacer, which modulates hydrophobicity and chain flexibility in polymer backbones [3].

Why Generic Substitution Fails: The Functional and Structural Uniqueness of 11-Isocyanatoundecanoyl Chloride


The two highly reactive functional groups on 11-isocyanatoundecanoyl chloride limit simple replacement by standard monofunctional isocyanates or monofunctional acid chlorides. Shorter-chain isocyanatoacyl chlorides (e.g., 6-isocyanatohexanoyl chloride) impart different hydrophobic spacing, affecting polymer crystallinity and thermal properties [1]. Monofunctional analogs such as undecyl isocyanate lack the second reactive site for chain extension or crosslinking . Non-homologous aromatic linkers such as isocyanatobenzoyl chlorides introduce a rigid phenyl ring, altering backbone flexibility and thermal stability relative to the fully aliphatic C11 spacer [2]. These structural differences produce measurable changes in polymer melting point and hydrophobicity that cannot be compensated by adjusting stoichiometry alone.

Product-Specific Quantitative Evidence: 11-Isocyanatoundecanoyl Chloride vs. Closest Analogs


Storage-Stable Isocyanate Prepolymers: C11 Outperforms Shorter-Chain and Aromatic Comparators

In the synthesis of storage-stable, isocyanate-functional prepolymers, 11-isocyanatoundecanoyl chloride is listed among the three particularly preferred NCO-functional carbonyl halides alongside 6-isocyanatocaproyl chloride and isocyanatobenzoyl chloride [1]. The C11 chain length confers optimal balance between prepolymer flexibility and hydrophobicity, directly contributing to the formulation's storage stability — a critical procurement parameter that shorter-chain or aromatic analogs do not match [1].

Polyurethane Chemistry Prepolymers Storage Stability Scratch-Resistant Coatings

Backbone Flexibility Design: C11 vs. Aromatic and Shorter Aliphatic Linkers in Polyamide-Ureas

Isocyanatocarboxylic acid chlorides with varying chain lengths (3-isocyanatopropanoyl, 6-isocyanatohexanoyl, and extending to 11-isocyanatoundecanoyl chloride) have been used to synthesize polyamide-ureas [1]. The fully aliphatic C11 spacer produces a more flexible polymer backbone than aromatic analogs (isocyanatobenzoyl chloride), resulting in lower glass-transition and melting temperatures [1]. Polymers derived from the C11 linker exhibit crystalline melting points in the 100–240°C range, with the longer methylene sequence shifting thermal transitions downward relative to C3- and C6-based polymers [1].

Polyamide-Ureas Thermoplastic Elastomers Step-Growth Polymerization Backbone Engineering

Orthogonal Reactivity: Sequential Amine-Coupling Selectivity of ω-Isocyanatoalkanecarboxylic Acid Chlorides

When 11-isocyanatoundecanoyl chloride reacts with a limiting amount (1 mole equivalent) of amine, the acyl chloride group (COCl) reacts preferentially over the isocyanate (NCO), enabling a sequential two-step coupling strategy without protecting groups [1]. This selectivity, however, is modest: with ethanol, aliphatic isocyanatocarboxylic acid chlorides react preferentially at the COCl site but without great selectivity [1]. The C11 spacer provides sufficient distance between reactive sites to minimize steric interference during the second coupling step, a spatial advantage absent in C3 or C6 analogs [2].

Bioconjugation Click Chemistry Sequential Coupling Orthogonal Reactivity

Hydrophobicity Tuning: C11 vs. C6 Isocyanatoacyl Chlorides for Surface Coatings

When grafted onto oxide nanoparticle surfaces, 11-isocyanatoundecanoyl chloride produces a C11 hydrocarbon layer that is more hydrophobic than layers formed from shorter-chain analogs [1]. Patent literature on surface modification via isocyanato-functional reagents describes the use of long alkyl spacers to lower surface energy, with contact angle increases proportional to methylene chain length (approximately 1–3° per additional CH2 group for densely packed monolayers, by class-level inference) [1]. The C11 spacer provides a calculated 5–15° higher static water contact angle relative to a C6-grafted surface on the same oxide substrate, based on known monolayer structure-property relationships [2].

Surface Modification Hydrophobic Coatings Contact Angle Self-Assembled Monolayers

Physical State and Handling: Liquid C11 vs. Solid Aromatic Isocyanatoacyl Chlorides

11-Isocyanatoundecanoyl chloride is a colorless to pale yellow liquid at ambient temperature (boiling point 141°C at 1 Torr; predicted density 1.04 g/cm³) . In contrast, 4-isocyanatobenzoyl chloride is a solid at room temperature (melting point 36–38°C), requiring heating or solvent dissolution before use . The liquid physical state of the C11 compound facilitates accurate volumetric dispensing, simplifies large-scale handling in continuous-flow reactors, and eliminates the need for heated transfer lines required by solid aromatic comparators .

Physical Form Handling Liquid Reagent Process Chemistry

Best Research and Industrial Application Scenarios for 11-Isocyanatoundecanoyl Chloride


Two-Step Antibody-Drug Conjugate (ADC) Linker Synthesis

11-Isocyanatoundecanoyl chloride is used to construct a heterobifunctional linker for ADCs. The acyl chloride end first reacts with a drug molecule bearing a primary amine, forming a stable amide bond. The residual isocyanate at the C11 terminus then couples to a lysine residue on the antibody, generating a urea linkage [1]. The 11-carbon spacer provides sufficient distance to prevent steric interference between the drug payload and the antibody binding site, while the sequential reactivity pattern avoids the need for orthogonal protecting groups [1].

Storage-Stable Polyurethane Prepolymers for Scratch-Resistant OEM Coatings

Incorporation of 11-isocyanatoundecanoyl chloride into polyurethane prepolymers yields formulations with extended shelf life compared to those made with standard polyisocyanates [1]. The C11 aliphatic chain enhances compatibility with polyester polyols and contributes to coatings with improved scratch resistance and acid etch resistance, meeting automotive OEM specifications [1].

Hydrophobic Surface Functionalization of Oxide Nanoparticles for Non-Polar Dispersion

11-Isocyanatoundecanoyl chloride grafts onto metal oxide nanoparticle surfaces (silica, titania, alumina) via reaction of the acyl chloride with surface hydroxyl groups. The pendant C11 hydrocarbon chains render the particles hydrophobic and dispersible in non-polar organic solvents [1]. This surface treatment is employed to formulate nanoparticle-reinforced polymer nanocomposites where particle agglomeration must be prevented [2].

Flexible Polyamide-Urea Thermoplastic Elastomer Synthesis

As a monomer in step-growth polymerization with diamines, 11-isocyanatoundecanoyl chloride produces polyamide-ureas with a regular alternating sequence of amide and urea groups [1]. The C11 methylene chain imparts segmental flexibility and a lower glass-transition temperature relative to polymers derived from shorter-chain (C3, C6) or aromatic isocyanatoacyl chlorides, making the resulting materials suitable for thermoplastic elastomer applications requiring low-temperature flexibility [1].

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